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molecular formula C6H2BrFN2 B1521856 5-Bromo-3-fluoropyridine-2-carbonitrile CAS No. 886373-28-0

5-Bromo-3-fluoropyridine-2-carbonitrile

Cat. No. B1521856
M. Wt: 201 g/mol
InChI Key: HMURQOFNWZWERT-UHFFFAOYSA-N
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Patent
US08912221B2

Procedure details

To a mixture of H2SO4 (0.2 ml) and TBAF solution (131 ml, 131 mmol, 1M in THF) was added DMF (40 ml) dropwise at −40° C. Then a solution of 5-bromo-3-nitro-pyridine-2-carbonitrile (10 g, 43 mmol) in DMF (130 ml) was added at −40° C. and the reaction mixture was stirred for 1 h. The reaction was then quenched by addition of 2M HCl solution at −40° C. adjusting the pH to 3. The resulting mixture was extracted twice with EtOAc and the combined organic extracts were washed twice with water, with brine, dried with Na2SO4 and evaporated in vacuo. The remaining residue was purified by chromatography (silica gel; hexane/EtOAc 90:10-80:20) to obtain the title compound as yellow solid (5.2 g, 59%).
Name
Quantity
0.2 mL
Type
reactant
Reaction Step One
Name
Quantity
131 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
130 mL
Type
solvent
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Yield
59%

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.CCCC[N+](CCCC)(CCCC)CCCC.[F-:23].[Br:24][C:25]1[CH:26]=[C:27]([N+]([O-])=O)[C:28]([C:31]#[N:32])=[N:29][CH:30]=1>CN(C=O)C>[Br:24][C:25]1[CH:26]=[C:27]([F:23])[C:28]([C:31]#[N:32])=[N:29][CH:30]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.2 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
131 mL
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)C#N)[N+](=O)[O-]
Name
Quantity
130 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was then quenched by addition of 2M HCl solution at −40° C.
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted twice with EtOAc
WASH
Type
WASH
Details
the combined organic extracts were washed twice with water, with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The remaining residue was purified by chromatography (silica gel; hexane/EtOAc 90:10-80:20)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)C#N)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 60.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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